molecular formula C19H21N3O2 B267612 N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

Katalognummer B267612
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: WMDFDBYDGPPSIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It was first synthesized in 2009 by Pfizer and has since been extensively studied for its potential use in cancer treatment.

Wirkmechanismus

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide selectively inhibits protein kinase CK2, which is a serine/threonine kinase that plays a key role in cell proliferation, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting CK2, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to induce autophagy, which is a process that allows cells to degrade and recycle damaged organelles and proteins.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is its selectivity for CK2, which reduces the potential for off-target effects. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a relatively short half-life, which can limit its effectiveness in vivo. In addition, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has poor solubility in water, which can make it difficult to administer in animal models.

Zukünftige Richtungen

There are a number of potential future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the investigation of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in humans.
Conclusion
In conclusion, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is a selective inhibitor of protein kinase CK2 that has shown promise as a potential cancer therapy. Its mechanism of action involves the disruption of signaling pathways that promote cancer cell growth and survival. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a number of advantages and limitations for lab experiments, and there are a number of potential future directions for research on this compound.

Synthesemethoden

The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide involves a series of chemical reactions, starting with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This amide is then reduced to the corresponding amine, which is subsequently reacted with nicotinoyl chloride to form N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. The final product is purified by column chromatography to obtain a white crystalline solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Eigenschaften

Produktname

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

Molekularformel

C19H21N3O2

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-[3-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H21N3O2/c23-18(21-16-8-2-1-3-9-16)14-6-4-10-17(12-14)22-19(24)15-7-5-11-20-13-15/h4-7,10-13,16H,1-3,8-9H2,(H,21,23)(H,22,24)

InChI-Schlüssel

WMDFDBYDGPPSIT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.